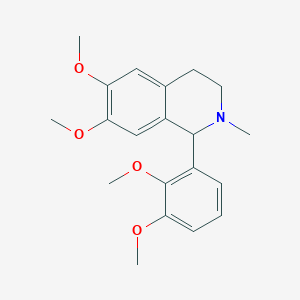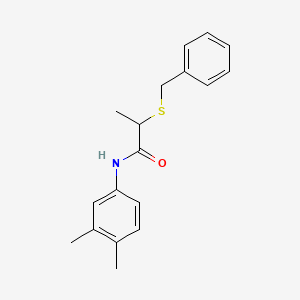
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as Fasudil, is a potent and selective inhibitor of Rho-kinase. It is a small molecule drug that has shown promising results in various scientific research studies. Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, stroke, pulmonary hypertension, and Alzheimer's disease.
Mecanismo De Acción
Fasudil exerts its pharmacological effects by selectively inhibiting Rho-kinase, an enzyme that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. By inhibiting Rho-kinase, Fasudil reduces smooth muscle contraction, improves blood flow, and reduces inflammation.
Biochemical and Physiological Effects:
Fasudil has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various animal models. Fasudil has also been shown to improve endothelial function and reduce vascular smooth muscle cell proliferation. In addition, Fasudil has been shown to improve cognitive function and reduce neuronal damage in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fasudil has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. Fasudil is also highly selective for Rho-kinase, which reduces the risk of off-target effects. However, Fasudil has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in vivo. Fasudil is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for Fasudil research. One potential direction is to investigate its potential therapeutic applications in cancer. Fasudil has been shown to inhibit cancer cell proliferation and migration in various animal models. Another potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases. Fasudil has been shown to improve cognitive function and reduce neuronal damage in Alzheimer's disease. Finally, future research can focus on developing more potent and selective Rho-kinase inhibitors that can overcome the limitations of Fasudil.
Métodos De Síntesis
Fasudil can be synthesized using various methods. One of the most common methods is the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethylene with dihydroisoquinoline in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with methyl iodide to obtain Fasudil.
Aplicaciones Científicas De Investigación
Fasudil has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to improve cerebral blood flow and reduce cerebral vasospasm in patients with subarachnoid hemorrhage. Fasudil has also been shown to improve neurological function and reduce brain damage in stroke patients. In addition, Fasudil has been studied for its potential therapeutic applications in pulmonary hypertension, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-10-9-13-11-17(23-3)18(24-4)12-15(13)19(21)14-7-6-8-16(22-2)20(14)25-5/h6-8,11-12,19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXOYPBJXJNRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C(=CC=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4986319.png)

![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)

![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)